

Application of Glycyrrhizic Acid in Animal Models of Disease: Application Notes and Protocols

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Compound of Interest

Compound Name: *Glycyrrhizic acid*

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Introduction

Glycyrrhizic acid (GA), a major active triterpenoid saponin from the roots of licorice (*Glycyrrhiza glabra*), has garnered significant scientific interest for its diverse pharmacological activities.^{[1][2][3]} Preclinical studies utilizing various animal models of disease have demonstrated its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antiviral properties.^{[1][2][4][5]} This document provides a comprehensive overview of the application of **Glycyrrhizic acid** in several key disease models, detailing experimental protocols and summarizing quantitative data to guide researchers in their study design and drug development efforts. The primary mechanism of action for many of GA's effects is attributed to its ability to bind directly to and inhibit the high-mobility group box 1 (HMGB1) protein, a key mediator of inflammation.^{[1][4]}

I. Neuroprotective Effects of Glycyrrhizic Acid

Glycyrrhizic acid has shown promise in models of neurodegenerative diseases and acute brain injury, primarily through its anti-inflammatory and antioxidant effects.^[1]

A. Cerebral Ischemia

In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intraperitoneal administration of **Glycyrrhizic acid** demonstrated significant neuroprotective effects.[6][7] Treatment with GA was associated with a reduction in cerebral edema, neuronal degeneration, and vacuolization compared to the sham group.[6][7] Biochemically, GA administration led to a significant increase in the levels of the antioxidant enzyme superoxide dismutase (SOD) and nuclear respiratory factor-1 (NRF1), while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA).[6][7] These findings suggest that GA's neuroprotective effects in cerebral ischemia are mediated, at least in part, by preventing oxidative stress.[6][7] Furthermore, GA has been shown to reduce brain infarction by inhibiting T cell functions and the release of HMGB1, which in turn dampens the subsequent inflammatory response.[8]

B. Vascular Dementia

In a rodent model of vascular dementia induced by chronic cerebral hypoperfusion, **Glycyrrhizic acid** treatment resulted in a notable improvement in cognitive deficits.[9] The neuroprotective mechanism in this model was linked to the control of oxidative stress and the reduction of cytochrome-c release, a key step in the apoptotic pathway.[9]

C. Alzheimer's Disease

In a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease, **Glycyrrhizic acid** was evaluated for its potential to mitigate neuroinflammation and cognitive impairment.[10] Pre-treatment with GA was shown to suppress the neuroinflammatory response, suggesting a therapeutic potential for neurodegenerative disorders characterized by an inflammatory component.[10] Additionally, in a model of aging mice, intravenous administration of GA improved learning and memory abilities, as demonstrated by the Morris water maze task.[11]

Quantitative Data Summary: Neuroprotection

Disease Model	Animal Species	GA Dosage & Route	Treatment Duration	Key Outcomes	Reference
Focal Cerebral Ischemia	Rat	Not specified, intraperitoneal	Following MCAO	↑ SOD, NRF1; ↓ MDA; Reduced cerebral edema and neuronal degeneration	[6][7]
Traumatic Brain Injury	Rat	10 mg/kg, intravenous	Within 24h post-injury	Reduced brain edema and motor deficits; ↓ HMGB1, TLR4, RAGE, NF-κB activation	[4]
Vascular Dementia	Rodent	Not specified	Not specified	Amelioration of cognitive deficits; Controlled oxidative stress; Curtailed cytochrome-c release	[9]
Aging-related Cognitive Decline	Mouse (C57BL/6)	5 mg/kg, intravenous (every other day)	6 weeks	Improved spatial learning and memory	[11]

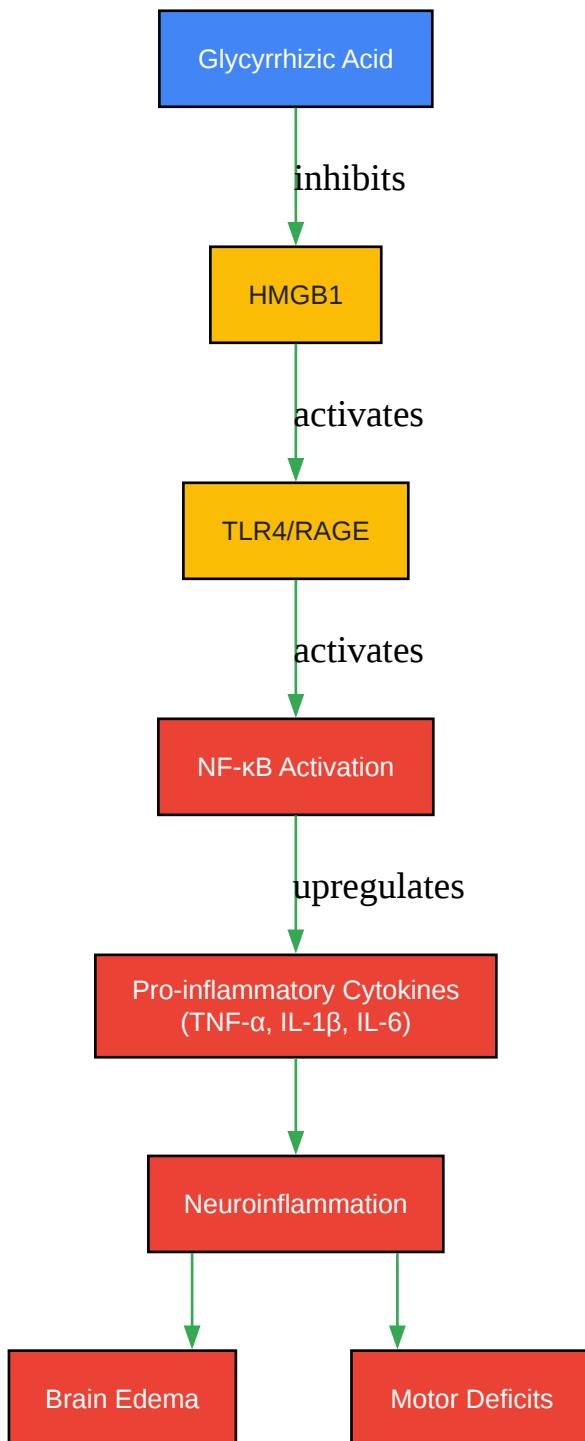
LPS-induced Neuroinflammation	Mouse (C57)	50 mg/kg & 100 mg/kg, intraperitonea l	7 days	Suppressed neuroinflammation	[10]
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Experimental Protocol: Focal Cerebral Ischemia (MCAO Model)

- Animal Model: Male Sprague-Dawley rats are commonly used.
- Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., chloral hydrate).
- Surgical Procedure (MCAO):
 - Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal end of the ECA.
 - Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
 - After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
- **Glycyrrhizic Acid** Administration:
 - Prepare a solution of **Glycyrrhizic acid** in a suitable vehicle (e.g., saline).
 - Administer the solution intraperitoneally to the treatment group immediately following the MCAO procedure.[6] The control group receives the vehicle alone.
- Outcome Assessment:
 - Histopathology: After a set period (e.g., 24 hours), euthanize the animals and perfuse the brains.[6] Process the brain tissue for histological staining (e.g., H&E) to assess neuronal damage, edema, and other pathological changes.[6]

- Biochemical Analysis: Homogenize brain tissue to measure levels of MDA, SOD, and NRF1 using commercially available assay kits.[6]

Signaling Pathway: GA's Neuroprotective Mechanism in Brain Injury



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Caption: GA inhibits HMGB1, reducing neuroinflammation in traumatic brain injury.

II. Hepatoprotective Effects of Glycyrrhizic Acid

Glycyrrhizic acid is well-documented for its hepatoprotective properties and is used clinically in some countries for chronic liver diseases.[\[3\]](#)[\[12\]](#)

A. Liver Fibrosis

In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), **Glycyrrhizic acid** treatment significantly ameliorated pathological changes in the liver and reduced the area of Sirius red staining, indicating a decrease in collagen deposition.[\[2\]](#) GA was found to inhibit hepatocyte apoptosis, as evidenced by a reduction in TUNEL-positive cells and cleaved caspase-3 expression.[\[2\]](#) Furthermore, GA treatment downregulated the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, and subsequently reduced the expression of fibrotic-related factors such as α -SMA, CTGF, MMP2, MMP9, and collagen types I and III.[\[2\]](#)

B. Non-alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet (HFD)-induced mouse model of NAFLD, **Glycyrrhizic acid** treatment significantly reduced relative liver weight, serum levels of ALT and AST, serum lipids, blood glucose, and insulin.[\[13\]](#) The mechanisms underlying these effects include:

- Reduced Lipogenesis: Downregulation of SREBP-1c, FAS, and SCD1 expression.[\[13\]](#)
- Increased Fatty Acid β -oxidation: Upregulation of PPAR α , CPT1 α , and ACADS.[\[13\]](#)
- Promoted Triglyceride Metabolism: Induction of LPL activity.[\[13\]](#)
- Reduced Gluconeogenesis: Repression of PEPCK and G6Pase.[\[13\]](#)
- Increased Insulin Sensitivity: Upregulation of IRS-1 and IRS-2 phosphorylation.[\[13\]](#)

In a methionine- and choline-deficient (MCD) diet-induced model of nonalcoholic steatohepatitis (NASH), GA also improved hepatic steatosis, inflammation, and fibrosis.[\[12\]](#)

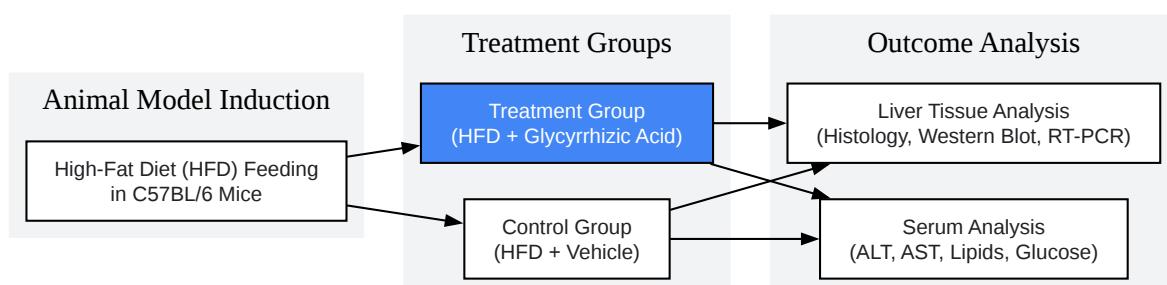
Quantitative Data Summary: Hepatoprotection

Disease Model	Animal Species	GA Dosage & Route	Treatment Duration	Key Outcomes	Reference
CCI4-induced Liver Fibrosis	Rat	Not specified	Not specified	↓ Sirius red staining, TUNEL-positive cells, cleaved caspase-3, α-SMA, CTGF, MMP2, MMP9, Collagen I & III	[2]
High-Fat Diet-induced NAFLD	Mouse	Not specified	Not specified	↓ Liver weight, ALT, AST, serum lipids, blood glucose, insulin; ↓ SREBP-1c, FAS, SCD1; ↑ PPARα, CPT1α, ACADS, LPL	[13]
MCD Diet-induced NASH	Mouse	30 mg/kg, intraperitonea I	Not specified	Ameliorated hepatic steatosis, inflammation, and fibrosis	[12]
t-BHP-induced Liver Damage	Mouse (ICR)	Not specified (as licorice extract)	4 days	↓ TNF-α, IL-1β, IL-6 expression in the liver	[14][15]

Experimental Protocol: CCl4-Induced Liver Fibrosis

- Animal Model: Male Sprague-Dawley rats are a suitable model.[2]
- Induction of Fibrosis: Administer a solution of CCl4 (typically mixed with olive oil) via intraperitoneal injection or oral gavage, for example, twice a week for several weeks (e.g., 8 weeks).
- **Glycyrrhizic Acid** Administration:
 - Dissolve **Glycyrrhizic acid** in an appropriate solvent.
 - Administer GA to the treatment group (e.g., daily via oral gavage) concurrently with or after the CCl4 induction period. The control group receives the vehicle.
- Outcome Assessment:
 - Histology: Euthanize the animals and collect liver tissue. Perform Sirius red staining to visualize and quantify collagen deposition.
 - Immunohistochemistry/Western Blot: Analyze liver tissue for the expression of key proteins such as α -SMA, cleaved caspase-3, CTGF, and MMPs.[2]
 - RT-PCR: Quantify the mRNA expression of collagen types I and III.[2]

Experimental Workflow: Investigating GA in NAFLD

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Caption: Workflow for evaluating **Glycyrrhizic acid** in a high-fat diet-induced NAFLD model.

III. Anti-inflammatory Effects of Glycyrrhizic Acid

The anti-inflammatory properties of **Glycyrrhizic acid** are central to its therapeutic effects across various disease models.

A. Systemic and Localized Inflammation

In models of systemic inflammation, such as LPS-induced endotoxemia, **Glycyrrhizic acid** improved survival rates in mice and reduced the production of key inflammatory cytokines like TNF- α , IL-6, and IL-1 β .^[4] This effect is mediated through the inhibition of the NF- κ B and IRF3 signaling pathways.^[4] Similar anti-inflammatory effects have been observed in localized inflammation models, including LPS-induced mastitis in mice and TPA-induced skin inflammation.^{[4][16][17]} In the mastitis model, GA attenuated histopathological changes, reduced neutrophil infiltration, and decreased the expression of inflammatory cytokines.^[16] In skin inflammation, GA was shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are upstream of NF- κ B.^{[17][18][19]}

Quantitative Data Summary: Anti-inflammation

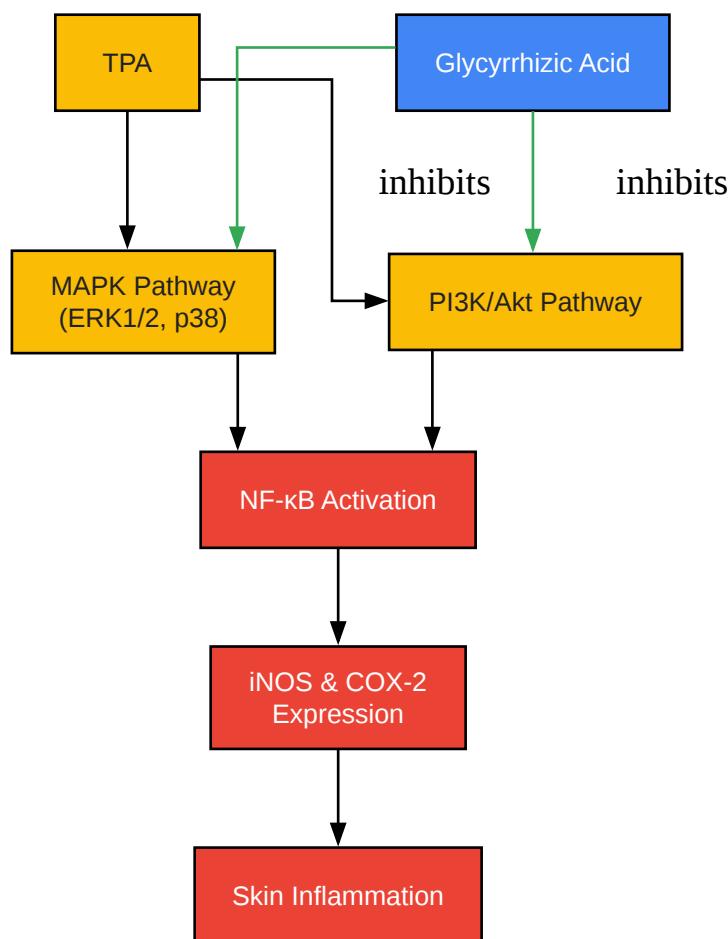
Disease Model	Animal Species	GA Dosage & Route	Treatment Duration	Key Outcomes	Reference
LPS-induced Endotoxemia	Mouse	Not specified	Not specified	Improved survival; ↓ TNF- α , IL-6, IL-1 β	[4]
LPS-induced Mastitis	Mouse	Not specified	Not specified	Attenuated histopathological changes; ↓ MPO activity, neutrophil infiltration, TNF- α , IL-1 β , IL-6	[16]
TPA-induced Skin Inflammation	Mouse	Topical application (dose-dependent)	Pre-treatment	↓ Ear edema; ↓ iNOS, COX-2; ↓ p-ERK1/2, p-p38	[17][18]
TNBS-induced Colitis	Rat	20 mg/kg/day	14 days	Improved disease activity; ↓ Macroscopic and histological damage; ↓ NF- κ B p65, iNOS	[4]

Experimental Protocol: TPA-Induced Skin Inflammation

- Animal Model: ICR or BALB/c mice are commonly used.

- Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone to the surface of the mouse ear.
- **Glycyrrhizic Acid** Administration:
 - Dissolve **Glycyrrhizic acid** in a suitable vehicle (e.g., DMSO:methylene chloride).[19]
 - Apply the GA solution topically to the ear a short time (e.g., 30 minutes) before the TPA application.
- Outcome Assessment:
 - Edema Measurement: After a few hours (e.g., 6 hours), measure the thickness of the ear and punch out a section to weigh as an indicator of edema.
 - Histology: Process ear tissue for H&E staining to observe inflammatory cell infiltration.
 - Western Blot/Immunohistochemistry: Analyze ear tissue for the expression and phosphorylation of proteins in the MAPK and NF- κ B signaling pathways (e.g., p-ERK, p-p38, p-I κ B α , p-p65).[17]

Signaling Pathway: GA's Anti-inflammatory Mechanism in Skin



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Caption: GA blocks TPA-induced skin inflammation via MAPK/PI3K/Akt and NF-κB pathways.

IV. Effects of Glycyrrhizic Acid in Metabolic Disease Models

Glycyrrhizic acid has been investigated for its potential therapeutic benefits in diabetes and its complications.

A. Diabetes and Insulin Resistance

In a streptozotocin (STZ)-induced type 1 diabetic rat model, **Glycyrrhizic acid** treatment for eight weeks did not significantly alter blood glucose levels or body weight, but it did attenuate the inflammatory response in the sciatic nerve.[20] This was evidenced by a reduction in the expression of Tnf α , IL1 β , and IL6.[20] GA also inhibited the expression of HMGB1 in the sciatic

nerve of these diabetic rats.[20] In genetically diabetic KK-Ay mice, a model of non-insulin-dependent diabetes, long-term treatment with **Glycyrrhizic acid** improved tolerance to oral glucose loading and lowered blood insulin levels.[21] Studies have also shown that GA can improve insulin sensitivity in diabetic rodents, as indicated by a reduction in the HOMA-IR index and an increase in HOMA- β and QUICKI indices.[22]

B. Diabetic Complications

- Diabetic Nephropathy: In db/db mice, a model of type 2 diabetes, intraperitoneal injection of **Glycyrrhizic acid** (15 mg/kg) for eight weeks attenuated renal histopathology and reduced albumin/creatinine levels.[23] These protective effects were associated with the activation of the AMPK/SIRT1/PGC-1 α signaling pathway.[23]
- Atherosclerosis in Diabetes: In a rat model of diabetic atherosclerosis, **Glycyrrhizic acid** treatment dose-dependently decreased body weight, blood glucose, and lipid levels (TC, TG, LDL-C).[24] It also reduced the intimal thickness of the carotid artery and plaque formation. [24]

Quantitative Data Summary: Metabolic Diseases

Disease Model	Animal Species	GA Dosage & Route	Treatment Duration	Key Outcomes	Reference
STZ-induced Type 1 Diabetes	Rat	Not specified	8 weeks	↓ Tnf α , IL1b, IL6, and HMGB1 in sciatic nerve	[20]
Genetically Diabetic KK-Ay Mice	Mouse	4.1 g/kg in diet	7 weeks	↓ Blood glucose; Improved glucose tolerance; ↓ Blood insulin	[21]
Diabetic Nephropathy (db/db mice)	Mouse	15 mg/kg, intraperitoneal	8 weeks	↓ Albumin/creatinine ratio; Attenuated renal histopathology; ↑ p-AMPK α , SIRT1, PGC-1 α	[23]
Diabetic Atherosclerosis	Rat	50 mg/kg & 150 mg/kg	Not specified	↓ Blood glucose, TC, TG, LDL-C; ↓ Carotid intimal thickness and plaque formation	[24]

Experimental Protocol: STZ-Induced Diabetes

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

- Induction of Diabetes:
 - Fast the animals overnight.
 - Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5). A typical dose for rats is 60 mg/kg.[20]
 - Confirm diabetes by measuring blood glucose levels from the tail vein after a few days; levels \geq 16.7 mmol/L are considered diabetic.[20]
- **Glycyrrhizic Acid** Administration:
 - Begin GA treatment after the confirmation of diabetes.
 - Administer GA daily via a chosen route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.
- Outcome Assessment:
 - Metabolic Parameters: Monitor blood glucose and body weight regularly.
 - Tissue Analysis: At the end of the study, collect relevant tissues (e.g., sciatic nerve, kidney, aorta) for analysis of inflammatory markers (e.g., cytokines via RT-PCR or Western blot), signaling pathway components, and histopathological changes.[20]

V. Antiviral Activity of Glycyrrhizic Acid

Glycyrrhizic acid has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses in various in vitro and in vivo models.[5][25]

A. Influenza Virus

In mice infected with H1N1 influenza virus, a combination of **Glycyrrhizic acid** (50 mg/kg/day) and ribavirin (40 mg/kg/day) provided 100% protection and significantly inhibited lung consolidation.[26][27] Another study showed that GA (10 mg/kg) in combination with glutamyl-tryptophan produced significant antiviral effects against influenza A (H3N2) in mice, alleviating lung edema and inflammatory cell infiltration.[26][27]

B. Other Viruses

Glycyrrhizic acid has also shown inhibitory effects against Epstein-Barr virus (EBV) replication in a dose-dependent manner.[\[26\]](#) Furthermore, its derivatives have been shown to reduce viral activity and mortality in animal models of Herpes Simplex Virus (HSV) encephalitis.[\[28\]](#)

Quantitative Data Summary: Antiviral Activity

Virus Model	Animal Species	GA Dosage & Route	Treatment Duration	Key Outcomes	Reference
Influenza A (H1N1)	Mouse	50 mg/kg/day (with ribavirin)	Not specified	100% protection; Inhibited lung consolidation	[26] [27]
Influenza A (H3N2)	Mouse	10 mg/kg (with glutamyl-tryptophan)	Not specified	Alleviated lung edema and inflammatory cell infiltration	[26] [27]
Herpes Simplex Virus (HSV) Encephalitis	Animal (not specified)	Not specified	Not specified	Reduced viral activity and mortality	[28]

Experimental Protocol: Influenza Virus Infection Model

- Animal Model: BALB/c mice are frequently used for influenza studies.
- Virus Infection:
 - Anesthetize the mice lightly.
 - Inoculate the mice intranasally with a specific strain of influenza virus (e.g., H1N1) at a predetermined lethal or sub-lethal dose.
- **Glycyrrhizic Acid** Administration:

- Begin GA treatment shortly before or after virus inoculation.
- Administer GA daily via a suitable route (e.g., oral gavage, intraperitoneal injection). Treatment may be standalone or in combination with other antiviral agents like ribavirin.
[\[26\]](#)
- Outcome Assessment:
 - Survival and Morbidity: Monitor the mice daily for survival, weight loss, and other clinical signs of illness.
 - Lung Pathology: At specific time points post-infection, euthanize a subset of mice and collect lung tissue for histological analysis to assess inflammation and consolidation.
 - Viral Titer: Homogenize lung tissue to determine the viral load using methods like plaque assays or RT-qPCR.

Conclusion

Glycyrrhizic acid consistently demonstrates significant therapeutic potential across a wide range of animal models of disease. Its multifaceted mechanisms of action, primarily centered on the inhibition of inflammation and oxidative stress, make it a compelling candidate for further investigation and development. The protocols and data summarized in this document provide a foundational resource for researchers aiming to explore the applications of **Glycyrrhizic acid** in preclinical settings. Future studies should focus on optimizing dosing regimens, further elucidating its molecular targets, and translating these promising preclinical findings into clinical applications.

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